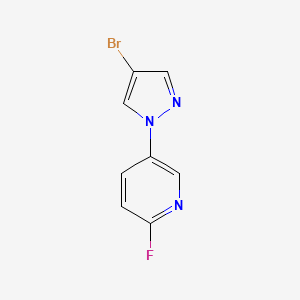
5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine is a heterocyclic compound that contains both pyrazole and pyridine rings The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine typically involves the reaction of 4-bromo-1H-pyrazole with 2-fluoropyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4-bromo-1H-pyrazole with a boronic acid derivative of 2-fluoropyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K₂CO₃), and solvents like ethanol or toluene are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Biological Research: The compound can be used to study the biological activity of pyrazole and pyridine derivatives, including their interactions with enzymes and receptors.
Material Science: It can be employed in the development of new materials with specific electronic and optical properties.
Agricultural Chemistry: The compound may be used in the synthesis of agrochemicals, such as herbicides and fungicides.
Mécanisme D'action
The mechanism of action of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can target kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 5-(4-Bromo-1H-pyrazol-1-yl)-2-fluoropyridine, known for its use in various organic reactions.
2-Fluoropyridine: Another precursor, commonly used in the synthesis of fluorinated heterocycles.
5-(4-Bromo-1H-pyrazol-1-yl)pyrazine-2-boronic acid pinacol ester: A related compound with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the combination of pyrazole and pyridine rings with bromine and fluorine substituents. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H5BrFN3 |
|---|---|
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
5-(4-bromopyrazol-1-yl)-2-fluoropyridine |
InChI |
InChI=1S/C8H5BrFN3/c9-6-3-12-13(5-6)7-1-2-8(10)11-4-7/h1-5H |
Clé InChI |
YRUALNJVYCJCHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1N2C=C(C=N2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


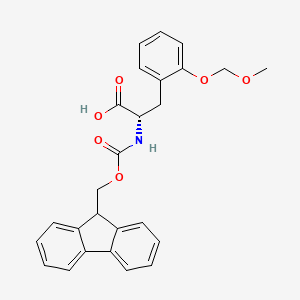
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13652317.png)
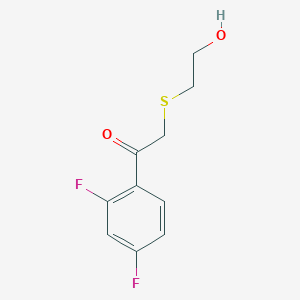
![(5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl) acetate](/img/structure/B13652327.png)


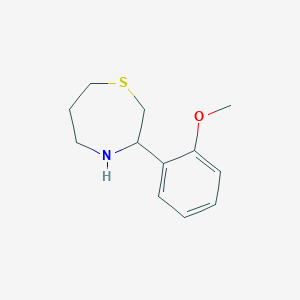
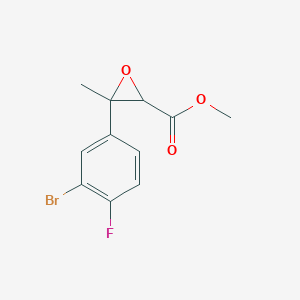
![6-Fluoroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13652366.png)
![2-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13652384.png)
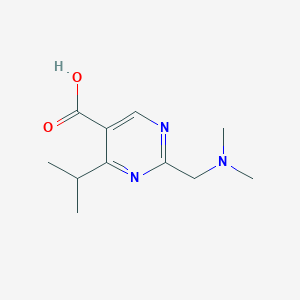


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid hydrochloride](/img/structure/B13652411.png)
